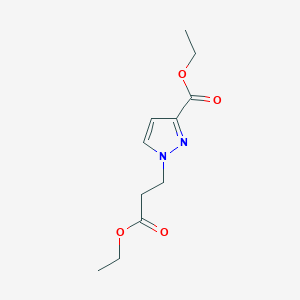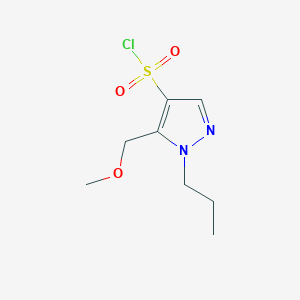![molecular formula C12H15ClN2O2 B2716144 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide CAS No. 50333-31-8](/img/structure/B2716144.png)
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development .
Mode of Action
This compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of branched-chain amino acids, leading to a halt in protein synthesis and, consequently, the growth of the plant .
Biochemical Pathways
The biochemical pathway affected by this compound is the pathway for the synthesis of branched-chain amino acids . The downstream effects of this disruption include a halt in protein synthesis, which leads to stunted growth and eventually the death of the plant .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol, but insoluble in water . This suggests that the compound may have good bioavailability in organic solvents but poor bioavailability in aqueous environments.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of AHAS, disruption of amino acid and protein synthesis, stunted growth, and eventual death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it may be less effective in aqueous environments . Additionally, the compound should be stored at temperatures between 2-8°C to maintain its stability . It is also important to avoid contact with strong oxidizing agents or high-temperature substances to prevent dangerous reactions or fires .
Análisis Bioquímico
Biochemical Properties
It is known to be soluble in chloroform and methanol, but insoluble in water .
Cellular Effects
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Temporal Effects in Laboratory Settings
Métodos De Preparación
The synthesis of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then chlorinated and crystallized to obtain the final product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2,6-dimethylaniline and chloroacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide has several scientific research applications:
Agriculture: It is used as a broad-spectrum herbicide to control weed growth in fields, orchards, vegetable gardens, and lawns[][1].
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds, including nonsteroidal anti-inflammatory drugs.
Analytical Chemistry: The compound is used in gas-liquid chromatography for the determination of enantiomers in blood plasma.
Comparación Con Compuestos Similares
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide is unique due to its specific structure and mode of action. Similar compounds include:
2-chloro-N-(2,6-dimethylphenyl)acetamide: Shares a similar structure but may have different applications and properties[][1].
N-(2,6-dimethylphenyl)chloroacetamide: Another related compound with similar chemical properties.
These compounds may have overlapping uses but differ in their specific applications and effectiveness.
Propiedades
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-8-4-3-5-9(2)12(8)15-11(17)7-14-10(16)6-13/h3-5H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQNCHWPHONLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)




![2-phenyl-6-(phenylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2716077.png)
![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2716079.png)



